
iso-Talipexole Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-Talipexole Dihydrochloride is a chemical compound known for its pharmacological properties, particularly as a dopamine D2 receptor agonist. It has been studied for its potential therapeutic applications, especially in the treatment of neurological disorders such as Parkinson’s disease .
Métodos De Preparación
The synthesis of iso-Talipexole Dihydrochloride involves several steps, including the formation of the thiazolo[5,4-d][1,2]diazepine ring system. The synthetic route typically includes the reaction of appropriate amines with thiazole derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Iso-Talipexole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Aplicaciones Científicas De Investigación
Iso-Talipexole Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists.
Biology: It helps in understanding the role of dopamine receptors in various biological processes.
Medicine: It has been investigated for its potential in treating Parkinson’s disease and other neurological disorders.
Industry: It is used in the development of pharmaceuticals targeting dopamine receptors
Mecanismo De Acción
Iso-Talipexole Dihydrochloride acts as a dopamine D2 receptor agonist. It mimics the action of dopamine by binding to dopamine receptors in the brain, particularly the D2-type receptors. This binding helps compensate for reduced dopamine levels in conditions like Parkinson’s disease, thereby alleviating motor symptoms. Additionally, it has neuroprotective properties, potentially reducing oxidative stress and slowing neurodegeneration .
Comparación Con Compuestos Similares
Iso-Talipexole Dihydrochloride can be compared with other dopamine agonists such as:
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Bromocriptine: A dopamine agonist with similar therapeutic applications but different side effect profiles.
Ropinirole: Used for similar indications but with a different pharmacokinetic profile. This compound is unique due to its specific binding affinity and neuroprotective properties
Propiedades
Fórmula molecular |
C9H14N4S |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
5-prop-2-enyl-4,6,7,8-tetrahydro-[1,3]thiazolo[5,4-d]diazepin-2-amine |
InChI |
InChI=1S/C9H14N4S/c1-2-5-13-6-8-7(3-4-11-13)12-9(10)14-8/h2,11H,1,3-6H2,(H2,10,12) |
Clave InChI |
KBPAMSXLJSCGFT-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CC2=C(CCN1)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


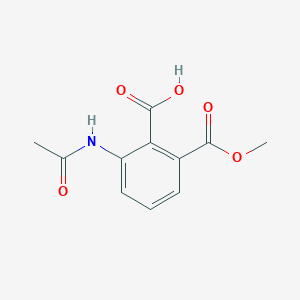

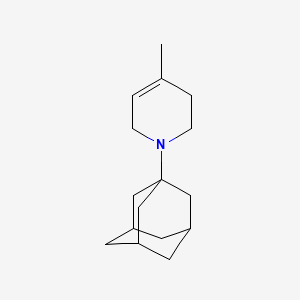
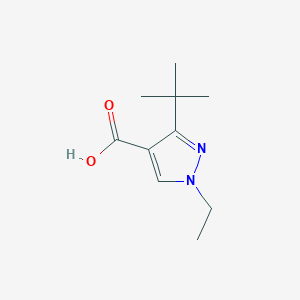
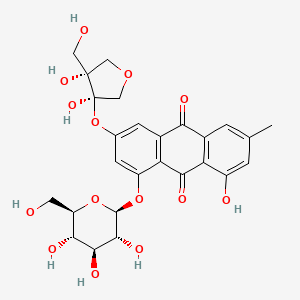
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
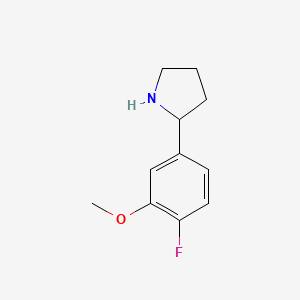
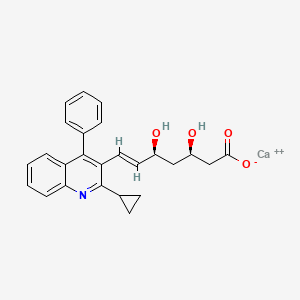
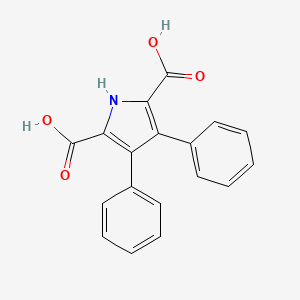
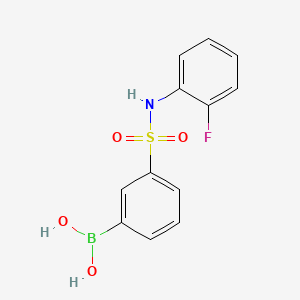
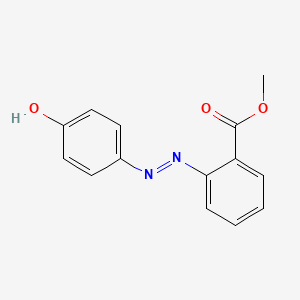
![4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441371.png)
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)

